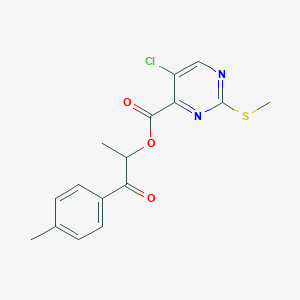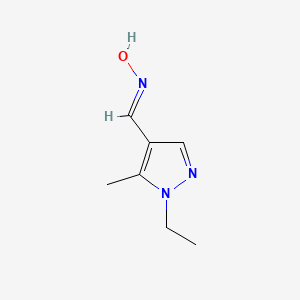![molecular formula C13H10BrN3O B2613247 6-Bromo-2-(4-methoxyphenyl)imidazo[1,2-a]pyrimidine CAS No. 860789-82-8](/img/structure/B2613247.png)
6-Bromo-2-(4-methoxyphenyl)imidazo[1,2-a]pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“6-Bromo-2-(4-methoxyphenyl)imidazo[1,2-a]pyrimidine” is a chemical compound that belongs to the class of imidazo[1,2-a]pyridines . Imidazo[1,2-a]pyridines have been attracting substantial interest due to their potential pharmaceutical applications .
Synthesis Analysis
The synthesis of imidazo[1,2-a]pyridines has been well studied in the past decade because of its importance as a bioactive scaffold . The synthetic pathways of imidazo[1,2-a]pyridines are assisted through transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular, and photocatalytic reactions .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of imidazo[1,2-a]pyridines include transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular, and photocatalytic reactions .科学的研究の応用
Anticancer Applications
Research has demonstrated the utility of imidazo[1,2-a]pyrimidine derivatives, including those with methoxyphenyl groups, as potent anticancer agents. The Groebke–Blackburn–Bienayme reaction facilitated the synthesis of these compounds, which exhibited cytotoxic activities against human cancer cell lines such as MCF-7, T-47D, and MDA-MB-231. These activities were comparable, if not superior, to the standard drug etoposide. Specifically, hydroxy- and methoxy-phenyl derivatives showed potent efficacy, attributed to apoptosis induction in cancer cells (Mahdavi et al., 2017).
Fluorescent Sensing
Another application of imidazo[1,2-a]pyrimidine derivatives is in fluorescent sensing. Copper oxide nanoparticle-catalyzed synthesis of these compounds has been explored, revealing that certain derivatives can act as selective fluorescent sensors for zinc ions. This is particularly significant for environmental monitoring, as one compound demonstrated a detection limit much lower than the WHO's maximum allowable concentration of zinc in drinking water (Rawat & Rawat, 2018).
Chemical Detoxification
Imidazo[1,2-a]pyrimidine derivatives have also been synthesized for applications in chemical detoxification. A study focusing on the detoxification of mercury chloride (HgCl2) found that selenoester derivatives of imidazo[1,2-a]pyrimidine could react with HgCl2, potentially offering a method for treating HgCl2-induced toxicity. This research highlights the compound's role in environmental protection and heavy metal detoxification (Sharma et al., 2018).
Optical Properties and Material Science
The optical properties of imidazo[1,2-a]pyrimidines have been examined, with studies indicating the impact of electron-donating and electron-withdrawing substitutions on the fluorescence intensities of these compounds. This research underlines the potential of imidazo[1,2-a]pyrimidine derivatives in developing new materials for optical applications, including light-emitting devices and sensors (Rawat & Rawat, 2018).
Solid-phase Synthesis
The compound's utility extends to methodological advancements in synthetic chemistry. For example, solid-phase synthesis techniques for imidazo[1,2-a]pyrimidines have been developed, showcasing the versatility and efficiency of synthesizing these derivatives for further pharmacological and material science applications (Kazzouli et al., 2003).
将来の方向性
The future directions in the field of imidazo[1,2-a]pyridines research include the development of new synthetic protocols for the construction of an imidazo[1,2-a]pyridine core aiming to improve the ecological impact of the classical schemes . The recent advances in the synthesis of imidazo[1,2-a]pyridines from 2016 to 2021 from various substrates provide new initiatives to the chemists .
特性
IUPAC Name |
6-bromo-2-(4-methoxyphenyl)imidazo[1,2-a]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrN3O/c1-18-11-4-2-9(3-5-11)12-8-17-7-10(14)6-15-13(17)16-12/h2-8H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOTNPORCTHAWSP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CN3C=C(C=NC3=N2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(4-fluorophenyl)-2-[3-(4-fluorophenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]acetamide](/img/structure/B2613169.png)
![2-{[3-(2,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2-ethyl-6-methylphenyl)acetamide](/img/structure/B2613170.png)

![1-(3-Fluorophenyl)-6,7-dimethyl-2-(2-morpholinoethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2613174.png)

![N-(3,4-dimethoxyphenyl)-2-(3-oxo-2-phenyl-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)acetamide](/img/structure/B2613179.png)
![N-(2-(2-phenylthiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide](/img/structure/B2613180.png)
![tert-butyl 2-amino-1-(2-hydroxyethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B2613182.png)
![4,9-Diphenoxyisochromeno[6,5,4-def]isochromene-1,3,6,8-tetraone](/img/structure/B2613183.png)


